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molecular formula C7H5F2NO4 B8341234 4-(Difluoromethoxy)-2-nitrophenol

4-(Difluoromethoxy)-2-nitrophenol

Cat. No. B8341234
M. Wt: 205.12 g/mol
InChI Key: HQZFDNYWUOTADF-UHFFFAOYSA-N
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Patent
US08426443B2

Procedure details

4-(Difluoromethoxy)phenol (500 mg, 3.12 mmol) was dissolved in DCE (3 mL). The reaction mixture was cooled to 0° C. and nitric acid (0.488 mL, 10.92 mmol) was added dropwise over 10 min. The reaction mixture was stirred for a further hour at 0° C., then poured into an ice/water mix (5 g in 5 mL). DCE (10 mL) was added and the layers separated. The organic layer was dried (MgSO4) and evaporated to dryness to give a crude brown oil (550 mg). Material was carried forward without further purification, as no separation between products was found in TLC solvent systems used. (M−H)−=204.
Quantity
500 mg
Type
reactant
Reaction Step One
Name
Quantity
3 mL
Type
solvent
Reaction Step One
Quantity
0.488 mL
Type
reactant
Reaction Step Two
[Compound]
Name
ice water
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
Name
Quantity
10 mL
Type
solvent
Reaction Step Four

Identifiers

REACTION_CXSMILES
[F:1][CH:2]([F:11])[O:3][C:4]1[CH:9]=[CH:8][C:7]([OH:10])=[CH:6][CH:5]=1.[N+:12]([O-])([OH:14])=[O:13]>ClCCCl>[F:1][CH:2]([F:11])[O:3][C:4]1[CH:5]=[CH:6][C:7]([OH:10])=[C:8]([N+:12]([O-:14])=[O:13])[CH:9]=1

Inputs

Step One
Name
Quantity
500 mg
Type
reactant
Smiles
FC(OC1=CC=C(C=C1)O)F
Name
Quantity
3 mL
Type
solvent
Smiles
ClCCCl
Step Two
Name
Quantity
0.488 mL
Type
reactant
Smiles
[N+](=O)(O)[O-]
Step Three
Name
ice water
Quantity
0 (± 1) mol
Type
reactant
Smiles
Step Four
Name
Quantity
10 mL
Type
solvent
Smiles
ClCCCl

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
0 °C
Stirring
Type
CUSTOM
Details
The reaction mixture was stirred for a further hour at 0° C.
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

ADDITION
Type
ADDITION
Details
mix (5 g in 5 mL)
CUSTOM
Type
CUSTOM
Details
the layers separated
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
The organic layer was dried (MgSO4)
CUSTOM
Type
CUSTOM
Details
evaporated to dryness

Outcomes

Product
Name
Type
product
Smiles
FC(OC1=CC(=C(C=C1)O)[N+](=O)[O-])F
Measurements
Type Value Analysis
AMOUNT: MASS 550 mg
YIELD: CALCULATEDPERCENTYIELD 85.9%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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